N,N'-DICYCLOHEXYL-2,6-NAPHTHALENEDICARBOXAMIDE

説明

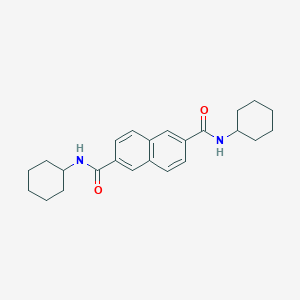

N,N'-Dicyclohexyl-2,6-naphthalenedicarboxamide (CAS: 153250-52-3) is an aromatic dicarboxamide compound with the molecular formula C₂₄H₃₀N₂O₂ and a molecular weight of 378.51 g/mol. Structurally, it features a naphthalene core substituted with two cyclohexylamide groups at the 2,6-positions (Fig. 1) . This compound is classified as a β-crystal nucleating agent (β-NA) and is widely used in polymer engineering, particularly for isotactic polypropylene (iPP), to enhance crystallization kinetics, mechanical properties, and thermal stability . Its dual functionality—amide groups for thermal stability and cyclohexyl substituents for nucleating efficiency—makes it a benchmark in polymer additive research .

準備方法

NU-100は、ナフタレン-2,6-ジカルボン酸とシクロヘキシルアミンを含む反応によって合成されます。反応は通常、チオニルクロリドなどの脱水剤の存在下、還流条件下で行われます。得られた生成物は、再結晶によって精製されます。 工業的生産方法は、同様の合成経路を含みますが、より大規模であり、高純度と収率を確保します .

化学反応の分析

NU-100は、以下を含むさまざまな化学反応を起こします。

酸化: NU-100は、強い酸化条件下で酸化され、ナフタレン-2,6-ジカルボン酸とシクロヘキサノンが生成されます。

還元: NU-100の還元は、対応するアミン誘導体を生成します。

置換: NU-100は、特にアミド基で置換反応を起こし、さまざまな置換誘導体を生成します。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 形成される主要な生成物は、使用する特定の反応条件と試薬によって異なります .

科学研究への応用

NU-100は、さまざまな科学研究への応用があります。

化学: ポリプロピレンの製造におけるβ核剤として使用され、その機械的特性を向上させます。

生物学: NU-100は、さまざまな条件で安定しているため、生物学的研究、特にポリマーと生体分子の相互作用の研究に役立つ化合物です。

医学: 直接医薬品として使用されていませんが、NU-100の誘導体は、潜在的な医薬品の用途について研究されています。

産業: NU-100は、プラスチック業界で広く使用されており、ポリプロピレンの特性を向上させ、さまざまなエンジニアリング用途に適しています.

科学的研究の応用

Polymer Nucleation

NU-100 is primarily recognized for its role as a beta nucleating agent in the production of polypropylene (iPP). It enhances the mechanical properties of iPP by promoting the formation of beta-crystalline structures, which significantly improves impact strength and heat resistance. The mechanism involves facilitating the orderly arrangement of polymer chains into stable crystalline forms .

Table 1: Key Research Studies on NU-100

| Study Title | Authors | Findings |

|---|---|---|

| Variable Nucleation Efficiency | Shi, Yaoqi; Xin, Zhong | NU-100 enhances nucleation efficiency in polypropylene, improving material properties. |

| Solubility and Nucleating Duality | Author Unknown | Investigated how solubility affects the supermolecular structure of iPP using NU-100. |

| Supramolecular Polymer Additives | van der Zwan | Highlighted NU-100's potential in enhancing polymer performance through self-assembly. |

Material Science

In material science, NU-100's unique structural characteristics make it suitable for developing advanced materials with tailored properties. Its ability to influence the melting temperature and solubility of polymers opens avenues for creating materials with specific performance metrics required in engineering applications .

Biological Interactions

While not directly used as a pharmaceutical agent, NU-100's stability under various conditions allows it to be studied for potential interactions with biological molecules. Research is ongoing to explore how it can influence polymer behavior in biological environments, which could lead to innovative applications in biomedical fields .

Plastics Industry

NU-100 is extensively utilized in the plastics industry to enhance the properties of polypropylene. Its incorporation into polymer formulations leads to products with improved mechanical performance and thermal stability, making it suitable for applications requiring high durability .

Potential Pharmaceutical Applications

Research into derivatives of NU-100 suggests potential pharmaceutical applications due to its structural characteristics that may lend themselves to bioactivity enhancements. However, further studies are needed to validate these possibilities .

Case Study 1: Nucleation Efficiency

A study published in Macromolecules demonstrated that varying concentrations of NU-100 could optimize the nucleation process in isotactic polypropylene, resulting in materials with enhanced mechanical properties and thermal stability .

Case Study 2: Supermolecular Structure Analysis

Research conducted at the University of Bayreuth examined how NU-100 influences the supermolecular structure of isotactic polypropylene. The findings indicated that NU-100 not only acts as a nucleator but also modifies crystalline morphology, crucial for applications requiring specific mechanical attributes .

作用機序

NU-100がその効果を発揮するメカニズムは、主に核剤としての役割によるものです。これは、ポリプロピレン中のβ結晶構造の形成を促進し、材料の機械的特性を向上させます。 関連する分子標的は、ポリプロピレンのポリマー鎖であり、NU-100はこれらの鎖のより安定な結晶形への整然とした配列を促進します .

類似化合物との比較

The performance of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide is often compared to structurally analogous nucleating agents. Key competitors include:

N,N′-Dicyclohexyl-terephthalamide (CAS: Not provided)

- Structural Differences : Replaces the naphthalene core with a terephthalate (benzene-1,4-dicarboxamide) backbone .

- Performance :

- Exhibits lower solubility in iPP compared to the naphthalene derivative, leading to delayed nucleation but higher crystallinity in the final polymer .

- Generates smaller spherulites in iPP, improving optical clarity but reducing impact resistance relative to this compound .

Calcium Suberate and Calcium Pimelate

- Structural Differences : Aliphatic dicarboxylate salts (Ca²⁺ coordinated to suberic/pimelic acid) .

- Performance :

Sodium Benzoate

- Structural Differences : Simple aromatic carboxylate salt.

- Performance :

Table 1: Comparative Analysis of Nucleating Agents

| Compound | CAS | Molecular Formula | Key Functional Groups | Thermal Stability (°C) | β-Crystal Efficiency (iPP) | Applications |

|---|---|---|---|---|---|---|

| This compound | 153250-52-3 | C₂₄H₃₀N₂O₂ | Aromatic amide, cyclohexyl | >300 | 60–70% β-content | High-stiffness polymers |

| N,N′-Dicyclohexyl-terephthalamide | Not available | C₂₀H₂₈N₂O₂ | Aromatic amide, cyclohexyl | >300 | 50–60% β-content | Optical films |

| Calcium Suberate | Not available | C₈H₁₂CaO₄ | Aliphatic carboxylate | ~250 | >80% β-content | Impact-resistant polymers |

| Sodium Benzoate | 532-32-1 | C₇H₅NaO₂ | Aromatic carboxylate | ~300 | α-crystal only | Low-cost rigid polymers |

Key Research Findings

Nucleating Duality : this compound exhibits "nucleating duality" in iPP, where its partial solubility enables simultaneous α- and β-crystal formation, optimizing mechanical balance .

One-Dimensional Growth : The amide groups promote anisotropic crystal growth, yielding needle-like structures with high surface-to-volume ratios, enhancing nucleation efficiency .

Cyclohexyl Role: Cyclohexyl substituents improve compatibility with nonpolar polymer matrices like iPP, reducing interfacial energy and accelerating crystallization .

生物活性

N,N'-Dicyclohexyl-2,6-naphthalenedicarboxamide (often referred to as NU-100) is a compound primarily recognized for its role as a beta nucleating agent in the production of polypropylene. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

- Chemical Formula : C24H30N2O2

- Molecular Weight : 378.5 g/mol

- CAS Number : 153250-52-3

- Melting Point : Over 380°C

NU-100 is characterized by its high thermal stability and resistance to both acidic and alkaline conditions, making it suitable for various industrial applications.

The biological activity of NU-100 is primarily linked to its role in enhancing the properties of polypropylene through nucleation. As a nucleating agent, it promotes the formation of beta-crystalline structures in polypropylene, which significantly improves mechanical properties such as impact strength and heat resistance. This mechanism involves the orderly arrangement of polymer chains into stable crystalline forms, thereby enhancing the material's overall performance.

Biological Applications

- Polymer Interactions : NU-100 has been studied for its interactions with biological molecules, particularly in the context of polymer science. Its stability under various conditions allows researchers to explore how it can influence the behavior of polymers in biological environments.

- Pharmaceutical Potential : Although not directly used as a drug, derivatives of NU-100 are being investigated for potential pharmaceutical applications. The compound's structural characteristics may lend themselves to modifications that enhance bioactivity.

Research Findings

Several studies have investigated the efficacy and efficiency of NU-100 as a nucleating agent in isotactic polypropylene:

Table 1: Key Research Studies on NU-100

| Study Title | Authors | Findings |

|---|---|---|

| Study on variable nucleation efficiency of this compound on isotactic polypropylene | Shi, Yaoqi; Xin, Zhong | Demonstrated that NU-100 significantly enhances the nucleation efficiency in polypropylene, leading to improved material properties. |

| Effect of Solubility and Nucleating Duality | Author Unknown | Explored how solubility affects the supermolecular structure of isotactic polypropylene when using NU-100 as a nucleating agent. |

| Supramolecular Polymer Additives | van der Zwan | Investigated the molecular structure and self-assembly properties of NU-100 in polymer systems, highlighting its potential in enhancing polymer performance. |

Case Studies

- Nucleation Efficiency : A study published in Macromolecules demonstrated that varying concentrations of NU-100 could optimize the nucleation process in isotactic polypropylene, resulting in materials with enhanced mechanical properties and thermal stability .

- Supermolecular Structure Analysis : Research conducted at the University of Bayreuth examined how NU-100 influences the supermolecular structure of isotactic polypropylene. The findings indicated that NU-100 not only acts as a nucleator but also modifies the crystalline morphology, which is crucial for applications requiring specific mechanical attributes .

Q & A

Basic Question: What is the primary role of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide (DCHN) in polymer science?

Answer:

DCHN is a highly efficient nucleating agent for isotactic polypropylene (iPP), primarily used to modify its crystallization behavior. It accelerates nucleation density, reduces spherulite size, and enhances mechanical properties like stiffness and transparency. Its dual nucleating ability promotes both α- and β-crystal forms in iPP, depending on solubility and processing conditions . Methodologically, its efficiency is quantified using Differential Scanning Calorimetry (DSC) to measure crystallization temperature shifts (e.g., ΔTₐ = Tₐ,nucleated − Tₐ,non-nucleated) and Wide-Angle X-ray Diffraction (WAXD) to confirm polymorphic phase ratios .

Basic Question: How do researchers experimentally determine the nucleating efficiency of DCHN in polypropylene?

Answer:

Nucleating efficiency is evaluated through isothermal and non-isothermal crystallization studies. For example:

- DSC analysis measures the crystallization peak temperature (Tₚ) and half-time of crystallization (t₁/₂) under controlled cooling rates (e.g., 10°C/min). A higher Tₚ or shorter t₁/₂ indicates stronger nucleation activity .

- Polarized Optical Microscopy (POM) quantifies spherulite density and size distribution. Smaller spherulites correlate with higher nucleation efficiency .

- WAXD identifies the α/β-phase ratio by analyzing diffraction peaks (α-phase: 2θ = 14.1°, 16.9°, 18.6°; β-phase: 2θ = 16.0°) .

Advanced Question: What mechanisms explain the "dual nucleating behavior" of DCHN in iPP, and how can this be controlled experimentally?

Answer:

DCHN’s dual nucleating ability arises from its solubility in the polymer melt and self-assembly into fibrillar or lamellar structures. At low concentrations (<0.2 wt%), it dissolves partially, promoting β-crystals via epitaxial matching with iPP chains. At higher concentrations, it precipitates as α-nucleating fibrils due to reduced solubility . Control strategies include:

- Temperature modulation : Higher melt temperatures (e.g., 220°C) enhance solubility, favoring β-phase nucleation, while lower temperatures (180°C) promote α-phase .

- Blending with co-agents : Adding MWCNTs or calcium pimelate stabilizes β-crystal growth by altering surface interactions .

Advanced Question: How do structural homologues of DCHN (e.g., varying alkyl chain lengths) affect nucleation efficiency and polymer properties?

Answer:

Homologues with cyclohexyl or aliphatic spacers between amide groups exhibit distinct nucleation behaviors:

- Cyclohexyl groups enhance thermal stability and surface-to-volume ratio, enabling one-dimensional crystal growth and higher nucleation efficiency .

- Aliphatic chains (e.g., in calcium suberate homologues) promote β-phase selectivity but reduce overall crystallinity due to steric hindrance .

Comparative studies using Fourier-Transform Infrared Spectroscopy (FTIR) and Atomic Force Microscopy (AFM) reveal that homologues with shorter spacers (C4–C6) align better with iPP chains, improving modulus by 15–20% .

Advanced Question: How can researchers resolve contradictions in reported solubility effects of DCHN on iPP crystallization?

Answer:

Contradictions arise from inconsistent solubility thresholds across studies. For example:

- Shi & Xin (2016) reported β-phase dominance at 0.1 wt% DCHN , while Varga & Menyhárd (2007) observed α-phase at similar concentrations .

Resolution strategies : - Standardize melt-quenching protocols (e.g., 220°C/5 min) to ensure complete dissolution.

- Use High-Performance Liquid Chromatography (HPLC) to quantify residual DCHN solubility post-crystallization .

- Apply Hoffman-Lauritzen theory to model nucleation density (N) as a function of undercooling (ΔT), linking solubility to kinetic parameters .

Advanced Question: What experimental approaches are used to analyze the supermolecular structure of DCHN-nucleated iPP?

Answer:

Key techniques include:

- Scanning Electron Microscopy (SEM) with etching (e.g., permanganic acid) to visualize lamellar stacking and fibrillar nucleating sites .

- Small-Angle X-ray Scattering (SAXS) to measure long-period spacing (L) and correlate with mechanical properties .

- Synchrotron X-ray real-time imaging to track spherulite growth kinetics during non-isothermal crystallization .

特性

IUPAC Name |

2-N,6-N-dicyclohexylnaphthalene-2,6-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O2/c27-23(25-21-7-3-1-4-8-21)19-13-11-18-16-20(14-12-17(18)15-19)24(28)26-22-9-5-2-6-10-22/h11-16,21-22H,1-10H2,(H,25,27)(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSRTKPGZKQXQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)C(=O)NC4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074785 | |

| Record name | 2,6-Naphthalenedicarboxamide, N2,N6-dicyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153250-52-3 | |

| Record name | Star NU 100 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153250-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153250523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Naphthalenedicarboxamide, N2,N6-dicyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Naphthalenedicarboxamide, N2,N6-dicyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-DICYCLOHEXYL-2,6-NAPHTHALENEDICARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0B5159U0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。